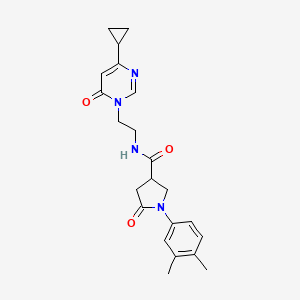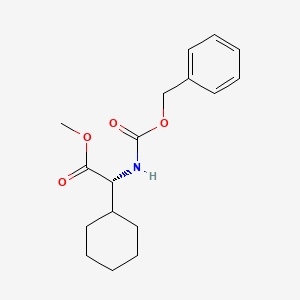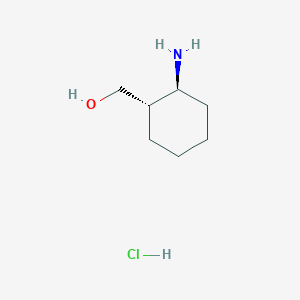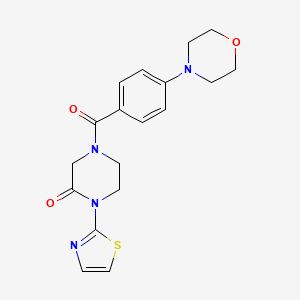
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetically designed organic compound. Its intricate structure combines pyrimidinone, dimethylphenyl, and pyrrolidine units, making it a molecule of interest for various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide generally involves multi-step synthesis.
Starting with the synthesis of 4-cyclopropyl-6-oxopyrimidinone through cyclization of appropriate β-keto esters and amidines.
This intermediate then undergoes N-alkylation with 2-bromoethylamine to produce the primary amine derivative.
Simultaneously, 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using reagents like carbodiimides to form the corresponding amide linkage.
Industrial Production Methods: : Industrially, the steps above are scaled, with particular attention to the optimization of reaction conditions such as temperature, solvent choice, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound could undergo oxidation at the cyclopropyl or pyrimidine ring positions. Common oxidizing agents used might include KMnO4 or H2O2.
Reduction: : It could be reduced, especially at the ketone groups, using agents like NaBH4 or LiAlH4.
Substitution: : Electrophilic aromatic substitution can occur on the dimethylphenyl ring, with reagents like bromine or nitronium ions.
Common Reagents and Conditions: : Reagents such as Grignard reagents for nucleophilic additions, Lewis acids for cyclization reactions, and Palladium catalysts for coupling reactions are typically employed.
Major Products Formed: : The primary products from these reactions include various derivatives where functional groups have been modified, leading to an array of analogs with potentially differing biological activities.
科学的研究の応用
The compound's structure lends itself to several scientific research applications:
Chemistry: : Used as an intermediate for more complex organic syntheses.
Biology: : Helps in studying the role of nitrogen-containing heterocycles in biological systems.
Medicine: : Potentially explored for therapeutic properties such as anti-cancer, antiviral, or anti-inflammatory effects.
Industry: : Useful in developing new materials, catalysts, or bioactive molecules.
作用機序
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors in a specific manner due to its unique structure.
Pathways Involved: : Inhibition or activation of biochemical pathways, often involving nucleic acid synthesis or protein modulation.
類似化合物との比較
Comparison with Other Compounds
The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its hybrid structure combining pyrimidinone, dimethylphenyl, and pyrrolidine moieties, which impart a distinctive set of properties not typically found in simpler analogs.
List of Similar Compounds
N-(2-(4-cyclopropylpyrimidin-1-yl)ethyl)-1-(3-methylphenyl)pyrrolidine-3-carboxamide
N-(2-(4-cyclopropyl-6-methylpyrimidin-1-yl)ethyl)-1-(4-methylphenyl)pyrrolidine-3-carboxamide
That was a lot to dig through
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-3-6-18(9-15(14)2)26-12-17(10-21(26)28)22(29)23-7-8-25-13-24-19(11-20(25)27)16-4-5-16/h3,6,9,11,13,16-17H,4-5,7-8,10,12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMMUUYMUGOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)

![2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2737665.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737668.png)

![5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2737672.png)


![3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737675.png)
![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)
